molecular formula C13H17ClFN3 B12224332 Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine

Cat. No.: B12224332
M. Wt: 269.74 g/mol
InChI Key: XROWTTBJPHNXBT-UHFFFAOYSA-N
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Description

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzyl group attached to a pyrazole ring, which is further substituted with an ethyl and a fluoro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine typically involves the formation of the pyrazole ring followed by the introduction of the benzyl group. One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The ethyl and fluoro substituents can be introduced through subsequent substitution reactions. The final step involves the benzylation of the pyrazole ring using benzyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzyl alcohols, while reduction can yield primary amines.

Scientific Research Applications

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the fluoro substituent enhances its reactivity and potential therapeutic applications.

Biological Activity

Benzyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₈FN₃
  • Molecular Weight : 269.74 g/mol
  • CAS Number : 1856074-00-4

The presence of a fluorine atom in the pyrazole ring is noteworthy as it can significantly influence the compound's reactivity and biological properties compared to similar compounds without fluorination .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways involved in disease processes. For instance, it has been shown to interact with androgen receptors, potentially functioning as a selective androgen receptor modulator (SARM) with implications for prostate cancer treatment .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

Cell Line IC₅₀ (µM) Mechanism
MCF73.79Induction of apoptosis
HepG217.82Cell cycle arrest
A54926.00Inhibition of proliferation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, including modulation of signaling pathways associated with cancer growth .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Prostate Cancer Treatment : A study demonstrated that this compound effectively inhibited the proliferation of prostate cancer cell lines by antagonizing androgen receptor activity, suggesting its potential as a therapeutic agent for hormone-dependent cancers .
  • Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial activity against various bacterial strains, showing potential for development into novel antibiotics .
  • Tissue Selectivity : The compound has been evaluated for tissue-selective effects, indicating its utility in targeted therapies that minimize side effects typically associated with systemic treatments .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Key Features Biological Activity
BenzylamineSimple amine without pyrazole ringLimited biological activity
1-EthylpyrazoleLacks benzyl groupModerate anticancer activity
Benzyl[(1-ethyl-3-methylpyrazol)]amineSimilar structure without fluorineReduced potency compared to target

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-2-17-13(14)12(10-16-17)9-15-8-11-6-4-3-5-7-11;/h3-7,10,15H,2,8-9H2,1H3;1H

InChI Key

XROWTTBJPHNXBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CC=CC=C2)F.Cl

Origin of Product

United States

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